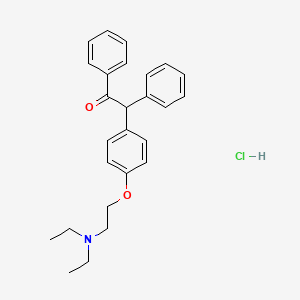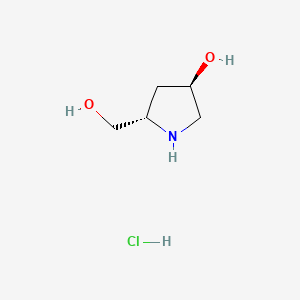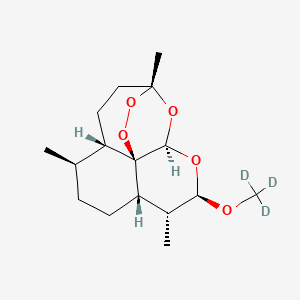![molecular formula C11H11NO2 B586221 Acetamide,N-[2-(1-hydroxy-2-propynyl)phenyl]- CAS No. 148842-98-2](/img/structure/B586221.png)
Acetamide,N-[2-(1-hydroxy-2-propynyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[2-(1-hydroxy-2-propynyl)phenyl]- is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . This compound is known for its unique structure, which includes an acetamide group attached to a phenyl ring substituted with a hydroxypropynyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(1-hydroxy-2-propynyl)phenyl]- typically involves the reaction of 2-aminophenol with propargyl bromide in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of 2-aminophenol with propargyl bromide and subsequent acetylation. Industrial methods may employ continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[2-(1-hydroxy-2-propynyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the propynyl group can be reduced to a double or single bond.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the propynyl group can produce an alkene or alkane.
Aplicaciones Científicas De Investigación
Acetamide, N-[2-(1-hydroxy-2-propynyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[2-(1-hydroxy-2-propynyl)phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxypropynyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the acetamide group can interact with enzymes and receptors, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2-hydroxyphenyl)-: Similar structure but lacks the propynyl group.
Acetamide, N-(1,1’-biphenyl)-2-yl-: Contains a biphenyl group instead of a single phenyl ring.
N-(4-Hydroxy-2-nitrophenyl)acetamide: Contains a nitro group and a hydroxy group on the phenyl ring.
Uniqueness
Acetamide, N-[2-(1-hydroxy-2-propynyl)phenyl]- is unique due to the presence of the hydroxypropynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other acetamide derivatives and contributes to its versatility in scientific research.
Propiedades
Número CAS |
148842-98-2 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.214 |
Nombre IUPAC |
N-[2-(1-hydroxyprop-2-ynyl)phenyl]acetamide |
InChI |
InChI=1S/C11H11NO2/c1-3-11(14)9-6-4-5-7-10(9)12-8(2)13/h1,4-7,11,14H,2H3,(H,12,13) |
Clave InChI |
UTHSITQLWKRGCX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C(C#C)O |
Sinónimos |
Acetamide, N-[2-(1-hydroxy-2-propynyl)phenyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[6.1.0]non-4-ene, 9,9-difluoro- (9CI)](/img/new.no-structure.jpg)
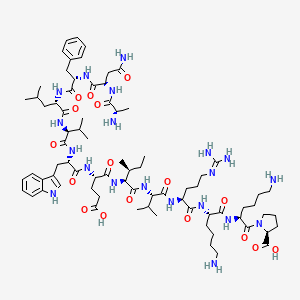

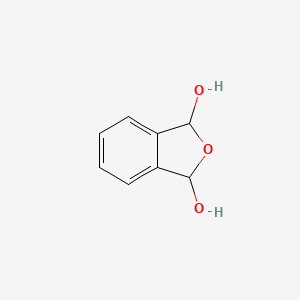
![2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B586145.png)
